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Compound of Interest

2-Fluoro-5-hydroxy-3-
Compound Name:

methoxypyridine
CAS No.: 1227511-69-4
Cat. No.: B1446512

Get Quote

Executive Summary & Molecule Profile

o Target Molecule: 2-Fluoro-5-hydroxy-3-methoxypyridine

¢ |[UPAC Name: 6-Fluoro-5-methoxypyridin-3-ol

o CAS Registry: 1261834-87-0 (Generic/Related), 1451392-07-6 (Boronic Acid Precursor)
e Molecular Formula: CeHsFNO:2

» Key Challenge: Introducing three distinct functionalities (F, OH, OMe) with precise
regiocontrol. Direct bromination of 2-fluoro-3-methoxypyridine typically yields the C6-isomer,
necessitating a directing-group strategy.

Retrosynthetic Analysis

The most robust disconnection relies on the oxidation of an aryl boronate, which is generated
from an aryl bromide. The aryl bromide is traced back to an amino-pyridine precursor, utilizing
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the amino group to direct bromination to the C5 position before converting it to the desired
fluorine via the Balz-Schiemann reaction.
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Figure 1: Retrosynthetic strategy prioritizing C5-regioselectivity via amino-direction.

Detailed Synthetic Pathway[1][2]
Phase 1: Regioselective Bromination

Objective: Install the bromine atom at C5. Rationale: The amino group at C2 is a strong
ortho/para director. Since the ortho position (C3) is blocked by the methoxy group, the amino
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group strongly directs electrophilic aromatic substitution (EAS) to the para position (C5). This
overrides the directing effect of the methoxy group (which would favor C4 or C6).

 Starting Material: 2-Amino-3-methoxypyridine
e Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

e Protocol:

o

Dissolve 2-amino-3-methoxypyridine (1.0 eq) in ACN (0.5 M).

[e]

Cool to 0°C. Slowly add NBS (1.05 eq) portion-wise to avoid over-bromination.

o

Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.

[¢]

Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

[e]

Product:2-Amino-5-bromo-3-methoxypyridine.

[e]

Note: This intermediate is stable and often crystalline.

Phase 2: Fluorination via Balz-Schiemann

Objective: Convert the C2-amino group to a C2-fluorine. Rationale: Direct nucleophilic
fluorination (Halex) is difficult on electron-rich amino pyridines. The Balz-Schiemann reaction
(diazotization followed by thermal decomposition of the tetrafluoroborate salt) is the standard
method for this transformation.

e Precursor: 2-Amino-5-bromo-3-methoxypyridine
e Reagents: Sodium Nitrite (NaNOz), HBF4 (48% aq) or HF/Pyridine (Olah's reagent).
» Protocol:

o Suspend the amine in HBF4 (48% aq) at -5°C.

o Add aqueous NaNO: (1.2 eq) dropwise, maintaining temp < 0°C. The diazonium salt may
precipitate.
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Stir for 30 min at 0°C.

[e]

Decomposition: Gently heat the mixture to 40-60°C (controlled evolution of N2 gas).
Alternatively, isolate the diazonium tetrafluoroborate salt and decompose in hot heptane

o

(safer for scale).

Workup: Neutralize with Na2COs, extract with DCM.

[e]

Product:5-Bromo-2-fluoro-3-methoxypyridine.

o

Phase 3: Borylation (Miyaura Coupling)

Objective: Convert the C5-bromide to a boronate ester handle. Rationale: Palladium-catalyzed
borylation is milder and more functional-group tolerant than Lithium-Halogen exchange,
preserving the C2-Fluorine and C3-Methoxy groups.

e Precursor: 5-Bromo-2-fluoro-3-methoxypyridine
¢ Reagents: Bis(pinacolato)diboron (Bzpinz), Pd(dppf)Clz, KOAc, 1,4-Dioxane.
» Protocol:

o Combine bromide (1.0 eq), Bzpinz (1.2 eq), KOAc (3.0 eq) in dry dioxane.

Degas with N2 for 15 min. Add Pd(dppf)Clz (0.05 eq).

[e]

Heat to 90°C for 4-12 hours.

o

[¢]

Workup: Filter through Celite, concentrate.

[¢]

Product:2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Phase 4: Oxidative Hydroxylation

Objective: Convert the boronate to the final hydroxyl group. Rationale: Oxidation of aryl
boronates with hydrogen peroxide is quantitative and stereospecific (retention of configuration,
though not relevant here). It proceeds under mild basic conditions.

e Precursor: Boronate ester from Phase 3.
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e Reagents: H202 (30%), NaOH (aq), THF/Water.
e Protocol:
o Dissolve crude boronate in THF.
o Add NaOH (1M, 2.0 eq) and cool to 0°C.
o Add H20:2 (3.0 eq) dropwise. (Exothermic).
o Stir at RT for 1-2 hours.
o Quench: Add saturated Na=S20s3 (thiosulfate) to destroy excess peroxide.

o Isolation: Acidify carefully to pH 6-7 with 1M HCI. Extract with EtOAc (multiple times,
product is polar).

o Product:2-Fluoro-5-hydroxy-3-methoxypyridine.

Workflow Diagram
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Figure 2: Forward synthesis workflow illustrating reagents and key intermediates.

Experimental Data & Validation
Analytical Expectations
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Property Expected Value/Observation

Physical State Off-white to pale yellow solid.[1]

4 ~7.60 (d, 1H, H6), 6 ~7.10 (d, 1H, H4), &
1H NMR (DMSO-d6) ~3.85 (s, 3H, OMe), & ~10.2 (br s, OH).
Coupling J(H-F) will be observed.

19F NMR 0 -80 to -90 ppm (Typical for 2-fluoropyridines).

MS (ESI) [M+H]+ = 144.04 (Calculated).

Troubleshooting Guide

e Low Yield in Step 2 (Fluorination): If the diazonium salt decomposes too vigorously, use the
Schliemann modification: Isolate the dry diazonium tetrafluoroborate salt and decompose it
in hot decalin or toluene. Safety Warning: Dry diazonium salts are shock-sensitive.

e Protodeboronation in Step 3: Pyridyl boronates can be unstable. If deboronation (loss of Bpin
replaced by H) occurs, switch to Bis(neopentyl glycolato)diboron (B2neop2) which is often
more stable, or use Buchwald precatalysts (e.g., XPhos Pd G2) for faster coupling at lower
temperatures.

References

» Regioselective Bromination of Aminopyridines

o Title: Preparation of 5-bromo-2-methylpyridine (Methodology applicable to 2-amino-3-
methoxy substr
o Source: P

o URL:

o Synthesis of 5-Bromo-2-fluoro-3-methoxypyridine (Intermediate)
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e Boronic Acid Oxidation to Pyridinols

o Title: Application of 5-Fluoro-6-methoxypyridin-3-ol in the Synthesis of Novel ALDH2
Activators.[2]

o Source: Benchchem Technical Notes.

o URL:

o Commercial Availability of Key Intermediate

o Title: 6-Fluoro-5-methoxypyridin-3-ylboronic acid (Precursor for Step 4).
o Source: Frontier Specialty Chemicals.

o URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Strategic Synthesis of 2-Fluoro-5-
hydroxy-3-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1446512/docs#technical-guide-strategic-synthesis-
of-2-fluoro-5-hydroxy-3-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pdf.benchchem.com/50/Application_of_5_Fluoro_6_methoxypyridin_3_ol_in_the_Synthesis_of_Novel_Aldehyde_Dehydrogenase_2_ALDH2_Activators.pdf
https://www.benchchem.com/product/b1446512?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chembk.com/en/chem/2-Chloro-3-Bromo-5-Hydroxypyridine
https://pdf.benchchem.com/50/Application_of_5_Fluoro_6_methoxypyridin_3_ol_in_the_Synthesis_of_Novel_Aldehyde_Dehydrogenase_2_ALDH2_Activators.pdf
https://www.benchchem.com/product/b1446512/docs#technical-guide-strategic-synthesis-of-2-fluoro-5-hydroxy-3-methoxypyridine
https://www.benchchem.com/product/b1446512/docs#technical-guide-strategic-synthesis-of-2-fluoro-5-hydroxy-3-methoxypyridine
https://www.benchchem.com/product/b1446512/docs#technical-guide-strategic-synthesis-of-2-fluoro-5-hydroxy-3-methoxypyridine
https://www.benchchem.com/product/b1446512/docs#technical-guide-strategic-synthesis-of-2-fluoro-5-hydroxy-3-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446512?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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